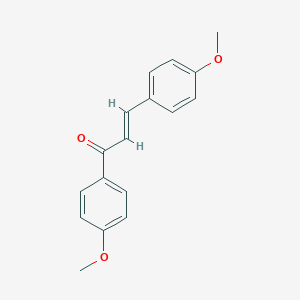

4,4'-Dimethoxychalcone

概要

説明

4,4’-Dimethoxychalcone (DMC) is a naturally occurring flavonoid derived from plants such as Angelica keiskei koidzumi and Angelica sinensis . DMC extends lifespan across multiple species, including C. elegans and mice, by activating autophagy via GATA transcription factors, independent of the TORC1 pathway . Additionally, DMC selectively eliminates senescent cells (senolysis) and induces ferroptosis in cancer cells by inhibiting ferrochelatase (FECH) and activating the Keap1/NRF2/HO-1 pathway . Its dual roles in longevity promotion and disease modulation position DMC as a promising candidate for drug development.

準備方法

合成経路と反応条件: 4,4’-ジメトキシカルコンは、クライゼン‐シュミット縮合反応によって合成できます。 これは、4-メトキシベンズアルデヒドと4-メトキシアセトフェノンを等モル量、水酸化ナトリウムまたは水酸化カリウムなどのアルコール性アルカリの存在下で反応させることを含みます 。この反応は通常室温で行われ、精製後、目的のカルコンが得られます。

工業生産方法: 4,4’-ジメトキシカルコンの具体的な工業生産方法は、十分に文書化されていませんが、クライゼン‐シュミット縮合は、大規模合成で最も実用的なアプローチです。この反応はシンプルで収率が高いため、工業用途に適しています。

化学反応の分析

反応の種類: 4,4’-ジメトキシカルコンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は酸化されて、フラボンとフラバノンに変換される可能性があります.

還元: 還元反応によって、カルコンをジヒドロカルコンに変換することができます。

置換: 親電子求核置換反応は、芳香環で起こり、様々な置換誘導体をもたらす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。

置換: ハロゲン、ニトロ化剤、スルホン化剤は、親電子求核置換反応に使用されます。

主な生成物:

酸化: フラボンとフラバノン。

還元: ジヒドロカルコン。

置換: 使用される試薬に応じて、様々な置換カルコン。

科学的研究の応用

化学: 他のフラボノイド化合物を合成するための前駆体として役立ち、非線形光学やケモセンシングのための材料科学で使用されています.

生物学: この化合物は、細胞の分解プロセスであるオートファジーを促進する有望な効果を示し、抗老化効果について研究されています.

医学: 4,4’-ジメトキシカルコンは、心臓保護効果を示し、長寿を促進し、加齢に伴う疾患の治療における潜在的な治療用途があります.

産業: その生物活性から、抗老化製品やサプリメントの開発に使用されています。

作用機序

4,4’-ジメトキシカルコンは、複数のメカニズムを通じてその効果を発揮します。

オートファジー活性化: この化合物は、TORC1キナーゼ経路とは独立して、特定のGATA転写因子を阻害することでオートファジーを誘導します.

抗酸化特性: 酸化ストレスを軽減し、細胞を損傷から保護する抗酸化特性があります.

フェリチンファジーとフェロトーシス: 4,4’-ジメトキシカルコンはフェリチンファジーを活性化し、フェリチンの分解と不安定鉄の増加につながり、老化した細胞でフェロトーシスを誘導します.

類似化合物との比較

Structural Analogs: Methoxy Substitution Patterns

The biological activity of chalcones is highly influenced by the position and number of methoxy (-OCH₃) groups. Below is a comparative analysis of DMC and its structural analogs:

Table 1: Comparison of Dimethoxychalcone Derivatives

Key Insights :

- Autophagy Induction : While both DMC and 3,4-DC induce autophagy, 3,4-DC exhibits broader activity across endothelial, myocardial, and myeloid cells, whereas DMC’s effects are GATA-specific .

- Anti-Melanogenic Activity: 4’,6’-DMC outperforms DMC in suppressing melanogenesis by targeting MITF and JNK pathways, highlighting the importance of methoxy group positioning .

Functional Comparison with Other Flavonoids

Table 2: Functional Comparison with Non-Chalcone Flavonoids

Key Insights :

- Senolytic Specificity: DMC induces ferroptosis in senescent cells via FECH inhibition, whereas fisetin and quercetin primarily target apoptosis pathways .

- Longevity Mechanisms : DMC’s autophagy activation is distinct from caloric restriction mimetics (e.g., spermidine) that rely on TORC1 inhibition .

Mechanistic Divergence in Ferroptosis

DMC triggers ferroptosis in cancer cells (A549, 786-O) by upregulating lipid peroxidation genes (PTGS2, ACSL4) and depleting glutathione via CHAC1 . In contrast, the structurally similar chalcone 3,4-DC lacks reported ferroptosis induction, suggesting that the 4,4’-methoxy configuration is critical for FECH inhibition and iron metabolism disruption .

生物活性

Introduction

4,4'-Dimethoxychalcone (DMC) is a naturally occurring flavonoid known for its diverse biological activities, particularly in the context of anti-aging and cytoprotection. This compound has garnered attention in recent years due to its potential therapeutic effects across various models, including yeast, nematodes, and mammalian cells. This article synthesizes the current understanding of DMC's biological activity, presenting detailed research findings and case studies.

Autophagy Induction

One of the primary mechanisms through which DMC exerts its effects is by inducing autophagy. Research indicates that DMC activates autophagic processes that are crucial for cellular health and longevity. In a study involving various model organisms, DMC administration led to significant lifespan extension and cytoprotection against stressors such as oxidative damage. The activation of autophagy was shown to be dependent on specific GATA transcription factors rather than the TORC1 kinase pathway, suggesting a unique regulatory mechanism for DMC's action .

Antioxidant Properties

DMC exhibits potent antioxidant properties that contribute to its protective effects against cellular senescence and oxidative stress. Studies have demonstrated that DMC can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in cells. For instance, DMC was found to significantly inhibit AAPH-induced senescence in human keratinocytes and protect against UVB-induced photoaging by activating autophagy pathways .

Anti-Proliferative Effects

DMC has been identified as an anti-proliferative agent in cancer research. It inhibits cell proliferation through ROS-induced cell cycle arrest and dehydrogenase inhibition, demonstrating potential as a therapeutic agent in cancer treatment . The compound's ability to induce apoptosis in cancer cells further underscores its utility in oncological applications.

Case Studies and Experimental Evidence

Longevity Studies

In longevity studies conducted on model organisms like yeast and C. elegans, DMC treatment resulted in a marked increase in median lifespan. For example, chronic treatment with DMC at concentrations of 41.6 µM for worms and 200 µM for flies led to a lifespan extension of approximately 20% without affecting food intake or reproductive capacity .

Cellular Mechanisms

DMC's influence on cellular mechanisms has been extensively studied:

- Autophagic Flux : Induction of autophagic flux was confirmed through LC3 lipidation assays in various human cell lines (U2OS, HCT116). The compound reduced SQSTM1/p62 levels, indicating enhanced autophagic degradation .

- Oxidative Stress Response : DMC treatment resulted in increased ROS levels leading to cell cycle arrest in cancer cells, highlighting its dual role as both an antioxidant and a pro-oxidant depending on the context .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 4,4'-Dimethoxychalcone (DMC) exerts its anti-aging effects?

DMC is a natural flavonoid that promotes longevity via autophagy induction , a conserved cellular degradation process. Key mechanisms include:

- Activation of autophagy-related pathways : DMC upregulates transcriptional regulators like TFE3 and TFEB, which control lysosomal biogenesis and autophagosome formation .

- Reduction of oxidative stress : DMC enhances proteome stability by degrading damaged proteins and organelles, mitigating age-related cellular damage .

- Modulation of GATA transcription factors : These regulate stress response and metabolic pathways, contributing to lifespan extension in model organisms like C. elegans .

Methodological Note : To validate autophagy induction, use LC3-II/LC3-I ratio assays (via Western blot) and GFP-LC3 puncta formation microscopy in cell cultures. In vivo studies should employ lifespan assays in C. elegans or mice, combined with proteomic profiling (e.g., via PRIDE repository dataset PXD012108) .

Q. What experimental models are suitable for studying DMC's anti-aging effects?

- In vitro : Use human dermal fibroblasts (HDFs) or cancer cell lines (e.g., A549, 786-O) to assess senescence markers (e.g., β-galactosidase activity) and autophagy flux .

- In vivo :

- Proteomic analysis : Leverage datasets from PRIDE (e.g., PXD012108) to identify conserved pathways across species .

Q. How can researchers ensure purity and stability of DMC in experimental setups?

- Synthesis and purification : Recrystallize DMC using slow evaporation methods (e.g., chloroform/ethanol) to obtain high-purity crystals (>98%) .

- Storage : Store powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (1 year). Avoid freeze-thaw cycles .

- QC validation : Use HPLC (≥98% purity) and NMR for structural confirmation. Monitor degradation via UV-Vis spectroscopy (λmax ~340 nm) .

Advanced Research Questions

Q. How does DMC interact with ferroptosis pathways in cancer cells?

DMC induces ferroptosis via dual mechanisms:

- Keap1/NRF2/HO-1 pathway activation : Triggers lipid peroxidation by upregulating PTGS2, ALOX15, and CHAC1 .

- Ferrochelatase (FECH) inhibition : Disrupts heme synthesis, exacerbating iron accumulation and ROS production .

Methodological Note :

- Quantify lipid peroxidation using C11-BODIPY fluorescence or malondialdehyde (MDA) assays .

- Validate FECH inhibition via heme quantification (e.g., pyridine hemochrome assay) and siRNA knockdown .

Q. How can contradictory data on DMC’s pro-survival (autophagy) vs. pro-death (ferroptosis) roles be reconciled?

Context-dependent outcomes arise from:

- Dose and exposure time : Low doses promote cytoprotective autophagy, while high doses trigger ferroptosis .

- Cell type specificity : Cancer cells (e.g., A549) with high iron retention are prone to ferroptosis, whereas non-cancer cells favor autophagy .

- Pathway crosstalk : NRF2 activation may transiently counteract ROS, delaying ferroptosis until antioxidant reserves are depleted .

Experimental Design : Use time-course transcriptomics (RNA-seq) and metabolomic profiling to map dynamic pathway interactions.

Q. What strategies optimize DMC delivery for in vivo studies?

- Nanocarriers : Encapsulate DMC in liposomes or PLGA nanoparticles to enhance bioavailability and target tissues like atherosclerotic plaques .

- Solubility enhancement : Use cyclodextrins or PEGylation for aqueous stability .

- Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS and tissue distribution in rodent models .

Q. How does DMC’s structure influence its bioactivity?

- Methoxy groups : The 4,4'-dimethoxy substitutions enhance membrane permeability and binding to autophagy regulators (e.g., TFEB) .

- Chalcone backbone : The α,β-unsaturated ketone moiety enables electrophilic attack on cysteine residues in Keap1, activating NRF2 .

Structural Analysis :

- X-ray crystallography : Resolve hydrogen bonding (e.g., C=O···H-O) and π-π stacking interactions .

- DFT calculations : Predict electronic properties and reactive sites for derivatization .

Q. Can DMC be combined with other therapies to enhance efficacy?

- Immunogenic chemotherapy : Synergizes with oxaliplatin by enhancing immunogenic cell death markers (e.g., CRT exposure) .

- Senolytics : Pair with navitoclax (ABT-263) to eliminate senescent cells in age-related pathologies .

Validation : Use synergy scoring (e.g., Chou-Talalay method) and single-cell RNA-seq to identify cooperative pathways.

特性

IUPAC Name |

1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVSZWKIHQDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314557 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-89-9 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。